molecular formula C15H18FN3O2 B606360 BRD9500 CAS No. 1630760-75-6

BRD9500

Katalognummer B606360
CAS-Nummer: 1630760-75-6
Molekulargewicht: 291.3264
InChI-Schlüssel: InChI=1S/C15H18FN3O2/c1-10-8-14(20)17-18-15(10)11-2-3-13(12(16)9-11)19-4-6-21-7-5-19/h2-3,9-10H,4-8H2,1H3,(H,17,20)/t10-/m1/s1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BRD9500 is an orally active phosphodiesterases 3 (PDE3) inhibitor . It has IC50s of 10 and 27 nM for PDE3A and PDE3B, respectively . It exhibits antitumor activity .


Synthesis Analysis

BRD9500 is a DNMDP analog . DNMDP potently and selectively inhibits PDE3A and PDE3B . It kills cancer cells by inducing PDE3A/B interactions with SFLN12 .


Molecular Structure Analysis

The molecular formula of BRD9500 is C15H18FN3O2 . Its molecular weight is 291.32 . The SMILES representation of its structure is O=C1CC@@HC(C2=CC=C(N3CCOCC3)C(F)=C2)=NN1 .


Chemical Reactions Analysis

BRD9500 exhibits an EC50 of 1 nM for SK-MEL-3 melanoma cell line viability . It also exhibits an EC50 of 1.6 nM for HeLa viability . BRD9500 stabilizes the PDE3A-SLFN12 interaction in HeLa cells .


Physical And Chemical Properties Analysis

BRD9500 is a solid substance . It is off-white to light yellow in color .

Wissenschaftliche Forschungsanwendungen

Biospecimen Research Database (BRD) in Cancer Research

The National Cancer Institute's Biospecimen Research Database (BRD) is a pivotal resource for cancer research. It standardizes biospecimen collection, processing, and storage protocols across institutions, reducing research variability and improving analytical results. The BRD contains over 2,300 articles and 200 SOPs, offering peer-reviewed articles on biospecimen impacts, SOP sharing, and evidence-based procedural guidelines (Engel et al., 2016).

BRD9 Inhibition in Cancer Therapy

I-BRD9, a selective cellular chemical probe for bromodomain-containing protein 9 (BRD9), has been identified for its potential in cancer treatment. It exhibits significant selectivity over other proteins and has been used to study genes regulated by BRD9 in oncology and immune response pathways (Theodoulou et al., 2016).

BRD9 in Myeloid Leukemia and Malignant Rhabdoid Tumors

Research shows that acute myeloid leukemia (AML) cells require BRD9 to sustain rapid cell proliferation and block differentiation. Small-molecule inhibitors of BRD9 selectively suppress AML cell proliferation (Hohmann et al., 2016). Additionally, BRD9 has been identified as a specific vulnerability in pediatric malignant rhabdoid tumors, with research showing that BRD9-containing SWI/SNF sub-complexes are essential for the survival of these tumors (Wang et al., 2019).

BRD Proteins in Gene Expression Regulation

Brd4, a bromodomain protein, interacts with cyclinT1 and Cdk9 (P-TEFb), stimulating RNA polymerase II-dependent transcription. This suggests that BRD proteins play a significant role in gene expression regulation (Jang et al., 2005).

BRD Proteins in Homeostasis and Cancer

Bromodomains (BRDs) are found in a wide range of proteins with various functions and are implicated in the regulation of gene expression through their recognition of acetylated Lys residues. BRD-containing proteins are often dysregulated in cancer and participate in gene fusions, generating oncogenic proteins. This highlights their importance in maintaining homeostasis and their roles in cancer development (Fujisawa & Filippakopoulos, 2017).

Safety And Hazards

The safety data sheet for BRD9500 indicates that it is for research use only . It is not intended for use by patients .

Zukünftige Richtungen

BRD9500 has shown promising results in in vivo xenograft testing . It has high plasma levels in mice after both intravenous (1 mg/kg) and oral (2 mg/kg) dosing over eight hours . This makes it a valuable candidate for further testing .

Relevant Papers The paper “Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing” discusses the potential of BRD9500 for cancer treatment . It highlights the role of PDE3A and SLFN12 expression levels as a predictive biomarker for BRD9500 sensitivity .

Eigenschaften

CAS-Nummer

1630760-75-6

Produktname

BRD9500

Molekularformel

C15H18FN3O2

Molekulargewicht

291.3264

IUPAC-Name

(R)-6-(3-fluoro-4-morpholinophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

InChI

GJGGSLDXABLZLP-SNVBAGLBSA-N

InChI-Schlüssel

InChI=1S/C15H18FN3O2/c1-10-8-14(20)17-18-15(10)11-2-3-13(12(16)9-11)19-4-6-21-7-5-19/h2-3,9-10H,4-8H2,1H3,(H,17,20)/t10-/m1/s1

SMILES

O=C1C[C@@H](C)C(C2=CC=C(N3CCOCC3)C(F)=C2)=NN1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BRD9500;  BRD-9500;  BRD 9500; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BRD9500
Reactant of Route 2
Reactant of Route 2
BRD9500
Reactant of Route 3
Reactant of Route 3
BRD9500
Reactant of Route 4
Reactant of Route 4
BRD9500
Reactant of Route 5
Reactant of Route 5
BRD9500
Reactant of Route 6
Reactant of Route 6
BRD9500

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.